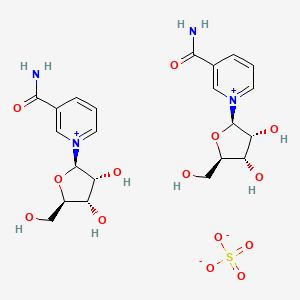

Nicotinamide riboside hemisulfate

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C22H30N4O14S |

|---|---|

Molecular Weight |

606.6 g/mol |

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxamide;sulfate |

InChI |

InChI=1S/2C11H14N2O5.H2O4S/c2*12-10(17)6-2-1-3-13(4-6)11-9(16)8(15)7(5-14)18-11;1-5(2,3)4/h2*1-4,7-9,11,14-16H,5H2,(H-,12,17);(H2,1,2,3,4)/t2*7-,8-,9-,11-;/m11./s1 |

InChI Key |

ZSQNPQLWXPNHMR-IDFLJBLYSA-N |

Isomeric SMILES |

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N.C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N.[O-]S(=O)(=O)[O-] |

Canonical SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)O)O)C(=O)N.C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)O)O)C(=O)N.[O-]S(=O)(=O)[O-] |

Origin of Product |

United States |

Nicotinamide Riboside As a Central Metabolite in Nicotinamide Adenine Dinucleotide Nad+ Biology

Nicotinamide (B372718) riboside (NR) is a pivotal precursor in the biosynthesis of NAD+, a coenzyme essential to all living cells. oup.comnih.gov NAD+ is central to cellular metabolism, participating in a vast number of redox reactions that are fundamental to energy production. codeage.comfrontiersin.org It is involved in critical metabolic pathways such as glycolysis, the citric acid (TCA) cycle, and oxidative phosphorylation, acting as a carrier of electrons. codeage.comnih.gov

The conversion of NR to NAD+ occurs through a series of enzymatic steps. NR is phosphorylated by nicotinamide riboside kinases (NRKs) to form nicotinamide mononucleotide (NMN). nih.govresearchgate.net Subsequently, NMN is converted to NAD+ by NMN adenylyltransferases (NMNATs). nih.govnih.gov This pathway, often referred to as the salvage pathway, allows cells to recycle and synthesize NAD+, bypassing other routes that start from precursors like nicotinamide (NAM) or nicotinic acid (NA). nih.govresearchgate.net The enzyme nicotinamide phosphoribosyltransferase (NAMPT) is a rate-limiting step in the salvage pathway that converts NAM to NMN, a step that the NR pathway can circumvent. frontiersin.orgnih.gov

There are two primary NRK enzymes identified in mammals, NRK1 and NRK2. nih.gov NRK1 is more widely expressed across various tissues, while NRK2 expression is more restricted, notably to skeletal and cardiac muscle. nih.govnih.gov This tissue-specific expression suggests a specialized role for NR metabolism in different parts of the body. nih.gov The discovery of this NRK-mediated pathway established a route to NAD+ synthesis independent of the long-known Preiss-Handler pathway, which converts nicotinic acid to NAD+. uiowa.edu

Historical Context of Nad+ Precursor Discoveries

The journey to understanding NAD+ and its precursors spans over a century of scientific investigation. The initial discovery of NAD+, then called cozymase, was made in 1906 by Arthur Harden and William John Young during their research on yeast fermentation. codeage.comaboutnad.com This foundational work earned Harden a Nobel Prize in 1929, shared with Hans von Euler-Chelpin, for their collective investigations into fermentation. aboutnad.com

The subsequent decades brought further clarity on the structure and function of this vital molecule. In the 1930s, Otto Heinrich Warburg elucidated the function of NAD+ in hydride transfer reactions, a cornerstone of cellular metabolism. aboutnad.com A pivotal moment in nutritional science and NAD+ biology occurred in 1938 when Conrad Elvehjem identified nicotinamide (B372718) as the "anti-black tongue factor" in dogs, linking it to the prevention of pellagra and establishing it as a vitamin precursor to NAD+. aboutnad.comnad.com A year later, Elvehjem provided evidence that niacin (nicotinic acid) could also be used to synthesize NAD+. nad.com

Further enzymatic details of NAD+ biosynthesis were uncovered in the mid-20th century. In 1948, Arthur Kornberg discovered the first NAD+ biosynthetic enzyme. aboutnad.com A decade later, in 1958, Jack Preiss and Philip Handler detailed the metabolic pathway by which nicotinic acid is converted into NAD+, now known as the Preiss-Handler pathway. aboutnad.comnad.com

The most recent major discovery in this timeline came in 2004, when Charles Brenner and his colleagues identified nicotinamide riboside as a novel NAD+ precursor in yeast and subsequently in humans. uiowa.eduaboutnad.com Their work uncovered the nicotinamide riboside kinase (NRK) pathway, a distinct route for NAD+ synthesis. nih.govaboutnad.com

| Year | Scientist(s) | Key Discovery |

|---|---|---|

| 1906 | Arthur Harden & William John Young | Discovery of NAD+ (originally named cozymase) in yeast extracts. codeage.comaboutnad.com |

| 1929 | Hans von Euler-Chelpin & Arthur Harden | Nobel Prize for investigations into fermentation, including the role of NAD+. aboutnad.com |

| 1936 | Otto Heinrich Warburg | Demonstrated the function of NAD+ in hydride transfer reactions. aboutnad.com |

| 1938 | Conrad Elvehjem | Identified nicotinamide as a vitamin precursor of NAD+. aboutnad.comnad.com |

| 1948 | Arthur Kornberg | Discovered the first NAD+ biosynthetic enzyme. aboutnad.com |

| 1958 | Jack Preiss & Philip Handler | Discovered the Preiss-Handler pathway for NAD+ synthesis from nicotinic acid. aboutnad.comnad.com |

| 2000 | Various Scientists | Discovery that Sirtuin enzymes are NAD+-dependent. aboutnad.com |

| 2004 | Charles Brenner & Colleagues | Discovery of the nicotinamide riboside (NR) pathway to NAD+. uiowa.eduaboutnad.com |

Fundamental Role of Nicotinamide Riboside in Cellular Homeostasis and Metabolic Regulation

Mammalian Nicotinamide Riboside Kinase (NRK) Pathway to NAD+ Synthesis

A primary route for the utilization of nicotinamide riboside (NR) is the Nicotinamide Riboside Kinase (NRK) pathway. nih.govnih.gov This pathway was elucidated following the discovery of nicotinamide riboside kinase 1 (Nrk1) in yeast, which led to the identification of its human counterparts, NRK1 and NRK2. nih.govbioscientifica.com The pathway involves two main enzymatic steps: the phosphorylation of NR to nicotinamide mononucleotide (NMN), followed by the adenylylation of NMN to form NAD+. nih.govbioscientifica.com This process allows cells to bypass the nicotinamide phosphoribosyltransferase (NAMPT) enzyme, which is the rate-limiting step in the salvage pathway that begins with nicotinamide (NAM). nih.govnih.gov

Nicotinamide Riboside Kinase 1 (Nrk1) Catalysis

Nicotinamide riboside kinase 1 (Nrk1) is a key enzyme that initiates the conversion of NR to NAD+. uniprot.orgqub.ac.uk It catalyzes the phosphorylation of nicotinamide riboside to form nicotinamide mononucleotide (NMN). nih.govuniprot.org Nrk1 demonstrates a high affinity for NR, with a Michaelis constant (Kм) of 0.088 mM when using ATP as the phosphate (B84403) donor. nih.govbioscientifica.com A distinguishing feature of Nrk1 is its ability to utilize both adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP) as co-substrates for the phosphorylation reaction. nih.govbioscientifica.com Nrk1 is encoded by the Nmrk1 gene and is found in most tissues, though it is predominantly expressed in the liver and kidney. wikipedia.orgqub.ac.uk The activity of NRK1 is considered necessary and rate-limiting for the utilization of exogenous NR for NAD+ synthesis. qub.ac.uk

Nicotinamide Riboside Kinase 2 (Nrk2) Catalysis

Similar to Nrk1, Nicotinamide Riboside Kinase 2 (Nrk2) also phosphorylates NR to generate NMN. nih.govplos.org However, there are notable differences in its catalytic properties and expression. Nrk2 exhibits a slightly lower affinity for NR compared to Nrk1, with a Kм value of 0.19 mM. nih.govbioscientifica.com Unlike Nrk1, Nrk2 activity is restricted to using ATP as its co-substrate. nih.gov The expression of Nrk2, encoded by the Nmrk2 gene, is more tissue-specific, with its presence largely limited to skeletal and cardiac muscle tissues. wikipedia.orgnih.gov In certain models of metabolic stress and myopathy, an induction of Nrk2 expression has been observed, suggesting an adaptive response to increased NAD+ demand. bioscientifica.comnih.gov

| Feature | Nicotinamide Riboside Kinase 1 (Nrk1) | Nicotinamide Riboside Kinase 2 (Nrk2) |

| Gene | Nmrk1 | Nmrk2 |

| Function | Phosphorylates NR to NMN | Phosphorylates NR to NMN |

| Substrate Affinity (Kм for NR) | 0.088 mM (with ATP) | 0.19 mM (with ATP) |

| Co-substrate | ATP or GTP | ATP only |

| Tissue Distribution | Widespread (predominantly liver, kidney) | Limited (skeletal and cardiac muscle) |

This table summarizes and compares the key characteristics of the Nrk1 and Nrk2 enzymes based on available research findings. wikipedia.orgnih.govbioscientifica.com

Conversion of Nicotinamide Riboside to Nicotinamide Mononucleotide (NMN)

The phosphorylation of nicotinamide riboside into nicotinamide mononucleotide is the foundational step in the NRK pathway. nih.govnih.gov This conversion is catalyzed by either Nrk1 or Nrk2, which transfers a phosphate group from a co-substrate (primarily ATP) to NR. lifeextension.combioscientifica.com This reaction is crucial because it effectively traps the precursor molecule within the cell and prepares it for the final step of NAD+ synthesis. youtube.com Interestingly, evidence suggests that extracellular NMN must often be dephosphorylated into NR by the ectoenzyme CD73 to enter the cell, after which it is re-phosphorylated back to NMN by the NRK enzymes. qub.ac.uknmn.combiospace.com This highlights the central role of NR transport and NRK-mediated phosphorylation in the utilization of both NR and NMN precursors. qub.ac.uktruniagen.com

Nicotinamide Mononucleotide Adenylyltransferase (NMNAT) Activity in NAD+ Formation

The final step in this biosynthetic route is the conversion of NMN to NAD+. nih.govnih.gov This reaction is catalyzed by the enzyme family known as nicotinamide mononucleotide adenylyltransferases (NMNATs). nih.govwikipedia.org NMNATs transfer an adenylyl moiety from ATP to NMN, resulting in the formation of NAD+ and releasing pyrophosphate. nih.gov This enzymatic step is central to all NAD+ biosynthetic pathways. nih.gov Mammals possess three distinct NMNAT isoforms (NMNAT1, NMNAT2, and NMNAT3), which are localized in different cellular compartments—NMNAT1 in the nucleus, NMNAT2 predominantly in the cytoplasm and Golgi complex, and NMNAT3 in the mitochondria. wikipedia.orgnih.gov This compartmentalization allows for the specific regulation of NAD+ pools within different parts of the cell. nih.gov

Integration of Nicotinamide Riboside into the NAD+ Salvage Pathway

The body's demand for NAD+ far exceeds what can be supplied by diet alone, necessitating a robust recycling system known as the NAD+ salvage pathway. youtube.com This pathway reclaims NAD+ precursors from the products of NAD+-consuming enzymatic reactions. nmn.comfrontiersin.org The NRK pathway is an integral part of this broader salvage operation, providing an efficient means to convert the precursor NR into the essential coenzyme NAD+. nih.govnih.gov

Mechanism of Nicotinamide Riboside as a Salvage Pathway Precursor

| Step | Reactant(s) | Enzyme | Product(s) | Cellular Location |

| 1 | Nicotinamide Riboside (NR) + ATP | Nicotinamide Riboside Kinase (Nrk1/Nrk2) | Nicotinamide Mononucleotide (NMN) + ADP | Cytosol |

| 2 | NMN + ATP | NMN Adenylyltransferase (NMNAT) | NAD+ + Pyrophosphate (PPi) | Nucleus, Cytoplasm, Mitochondria |

This table outlines the sequential enzymatic reactions in the conversion of Nicotinamide Riboside to NAD+. nih.govbioscientifica.comwikipedia.org

Cellular and Subcellular Effects of Nicotinamide Riboside Hemisulfate

Mitochondrial Bioenergetics and Biogenesis

Mitochondria, the powerhouses of the cell, are critically dependent on a steady supply of NAD+ for their metabolic functions. Nicotinamide (B372718) riboside supplementation aims to bolster the cellular NAD+ pool, thereby influencing mitochondrial health and activity.

Research into the effects of nicotinamide riboside (NR) on mitochondrial function has yielded varied results across different study models. In humans, long-term supplementation with NR has been shown to improve muscle mitochondrial number and biogenesis. nih.govmedrxiv.org A study involving BMI-discordant monozygotic twins who took NR for five months found that it acted as a potent modifier of muscle mitochondrial biogenesis. nih.govmedrxiv.org However, other human clinical trials have not observed a significant impact on mitochondrial respiratory capacity in skeletal muscle. nih.govresearchgate.net For instance, a 12-week study in obese, insulin-resistant men found that NR supplementation did not alter mitochondrial respiration, content, or morphology in skeletal muscle. nih.gov

In contrast, preclinical studies often show more pronounced effects. In a mouse model of Alzheimer's disease, NR increased levels of PGC-1α, a key protein that protects against mitochondrial dysfunction, by 50%. restorativemedicine.org Similarly, in a mouse model of Polycystic Ovary Syndrome (PCOS), NR supplementation improved mitochondrial function in oocytes, as evidenced by an increased mitochondrial membrane potential. nih.gov An in vitro study using stem cells from a Parkinson's disease patient also reported that NR led to significant improvements in measures of mitochondrial function. restorativemedicine.org

Table 1: Research Findings on Nicotinamide Riboside and Mitochondrial Function

| Study Type | Model | Key Findings | Reference |

| Human Clinical Trial | BMI-discordant monozygotic twins | Improved muscle mitochondrial number and biogenesis. | nih.govmedrxiv.org |

| Human Clinical Trial | Obese, insulin-resistant men | Did not affect mitochondrial respiratory capacity, content, or morphology in skeletal muscle. | nih.gov |

| Animal Study | Mouse model of Alzheimer's disease | Increased PGC-1α levels by 50%, protecting against mitochondrial dysfunction. | restorativemedicine.org |

| Animal Study | DHEA-induced PCOS mice | Improved mitochondrial function and increased mitochondrial membrane potential in oocytes. | nih.gov |

| In Vitro Study | Stem cells from a Parkinson's disease patient | Led to significant improvements in measures of mitochondrial function. | restorativemedicine.org |

The mitochondrial unfolded protein response (UPRmt) is a stress response pathway that is activated to maintain mitochondrial protein homeostasis. nih.govmtroyal.cafrontiersin.orgreactome.org Evidence suggests that nicotinamide riboside can induce this protective mechanism. In rodent models of cardiac dysfunction, pre-induction of the UPRmt using nicotinamide riboside was sufficient to prevent cardiac dysfunction caused by chronic hemodynamic overload. nih.gov Similarly, in a mouse model of osteoarthritis, enhancing the UPRmt with NR improved mitochondrial function, reduced chondrocyte death, and ameliorated disease progression. nih.gov This suggests that by activating the UPRmt, nicotinamide riboside helps to preserve mitochondrial function under conditions of cellular stress. nih.gov

NAD+ is an essential co-enzyme for metabolic pathways that are fundamental to cellular function, including the Krebs cycle and the electron transport chain. nih.gov Its availability can influence the building blocks required for DNA synthesis. nih.gov While direct evidence linking nicotinamide riboside hemisulfate to specific mitochondrial DNA (mtDNA) replication and transcription factors is still emerging, its role in boosting NAD+ levels is critical. Studies have shown that NAD+ availability is the rate-limiting step for the activity of PARP1 within the mitochondria, an enzyme involved in DNA repair and maintenance. nih.gov Long-term supplementation with NR has been found to improve muscle mitochondrial biogenesis, a process that inherently requires the replication of mtDNA and the action of various transcription factors. nih.govmedrxiv.org

Cellular Stress Response Pathways

Nicotinamide riboside also plays a significant role in modulating cellular pathways that respond to stress, primarily through its effects on oxidative stress and inflammation.

Mitochondrial dysfunction is a primary source of reactive oxygen species (ROS), which can lead to oxidative stress and cellular damage. restorativemedicine.orgnih.gov Several studies have demonstrated that nicotinamide riboside can effectively reduce ROS levels. In a mouse model of PCOS, NR supplementation significantly reduced the accumulation of ROS in oocytes. nih.gov Similarly, in a rodent model of type 2 diabetes, NR administration helped to rescue the disrupted cellular integrity of mitochondria in the liver, which is often caused by oxidative stress. nih.gov Studies on nicotinamide (NAM), a related NAD+ precursor, have also shown its ability to suppress the generation of ROS during T cell activation and in models of neurodegenerative disease. nih.govresearchgate.net Research in older individuals has shown that NR supplementation can decrease oxidative stress markers. researchgate.net It is believed that by improving mitochondrial health and function, NR helps to lower the production of these damaging reactive species. youtube.com

Table 2: Research Findings on Nicotinamide Riboside and Oxidative Stress

| Study Type | Model | Key Findings | Reference |

| Animal Study | DHEA-induced PCOS mice | Significantly reduced ROS accumulation in oocytes. | nih.gov |

| Animal Study | Rodent model of type 2 diabetes | Rescued disrupted mitochondrial integrity in the liver. | nih.gov |

| Human Study | Older individuals | Decreased markers of oxidative stress. | researchgate.net |

| In Vitro Study | Activated CD8+ T cells (using NAM) | Attenuated the increase of mitochondrial content and ROS. | nih.gov |

Chronic inflammation is a key factor in many age-related and metabolic diseases. The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system by triggering the release of pro-inflammatory cytokines. Research has shown that nicotinamide riboside can modulate this pathway. In a rodent model of type 2 diabetes, NR treatment attenuated hepatic "metaflammation" by significantly shifting the components of the NLRP3 inflammasome, including NLRP3, ASC, and caspase-1. nih.gov This was accompanied by a reduction in pro-inflammatory markers such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 (IL-1). nih.gov A systematic review of clinical trials also suggests that NR may improve some inflammatory measures, with two studies reporting significant reductions in IL-6 levels. nih.gov

Intracellular Signal Transduction Cascades

The increase in NAD+ availability following supplementation with this compound has significant repercussions for major intracellular signaling pathways that govern cellular responses to stress, inflammation, and growth.

This compound modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial for regulating cellular processes like proliferation, differentiation, and apoptosis. The MAPK family includes three major cascades: the extracellular signal-regulated kinases (ERK), the c-Jun N-terminal kinases (JNK), and the p38 MAPKs. Research on the related NAD+ precursor, nicotinamide mononucleotide (NMN), indicates that boosting NAD+ can alter MAPK signaling, particularly in response to cellular stress. researchgate.net For instance, NMN supplementation has been shown to restore normal phosphorylation of Erk1/2 and p38 in hepatocytes exposed to ethanol, suggesting a protective mechanism mediated through MAPK signaling. researchgate.net

Studies have indicated that the ERK and the p38-JNK pathways can exert opposing effects on cellular processes, and the balance between these cascades may be influenced by the metabolic state of the cell, including NAD+ levels. nih.gov In the context of myocardial ischemia-reperfusion injury, NR supplementation was found to inhibit the JNK signaling pathway, which is typically activated by oxidative stress and leads to apoptosis. nih.gov This inhibition is linked to the activation of SIRT3, another NAD+-dependent sirtuin, which reduces mitochondrial reactive oxygen species (mtROS), a known activator of JNK. nih.gov

Evidence suggests that this compound is involved in the Janus Kinase 2/Signal Transducer and Activator of Transcription 3 (JAK2/Stat3) signaling pathway, a critical route for cytokine and growth factor signaling that impacts inflammation, immunity, and cell survival. The activation of this pathway often begins with the phosphorylation of JAK2, which then phosphorylates STAT3, leading to its dimerization and translocation to the nucleus to regulate gene expression. nih.gov

The link between NAD+ metabolism and this pathway is supported by studies on visfatin, an enzyme involved in the NAD+ salvage pathway, which has been shown to activate JAK2-STAT3 signaling in certain cell types. nih.gov The activation of the JAK2/STAT3 pathway can be triggered by inflammatory stimuli and oxidative stress. nih.govmdpi.com By enhancing the cellular NAD+ pool, Nicotinamide Riboside can bolster the activity of sirtuins, which have anti-inflammatory and antioxidant functions, thereby potentially modulating the upstream signals that trigger the JAK2/STAT3 cascade.

| Signaling Pathway | Key Components | Role and Interaction with NR/NAD+ | Research Finding |

| MAPK | ERK, JNK, p38 | Regulate stress responses, proliferation, apoptosis. NAD+ levels influence the phosphorylation state and balance of these kinases. | NR inhibits the JNK pathway during myocardial I/R injury, an effect linked to NAD+-dependent SIRT3 activation. nih.gov |

| JAK2/Stat3 | JAK2, STAT3 | Transduces cytokine signals, involved in inflammation and cell survival. | The NAD+ salvage pathway enzyme, visfatin, has been shown to activate JAK2-STAT3 signaling. nih.gov |

Metabolic Reprogramming at the Cellular Level

By augmenting the cellular NAD+ pool, this compound plays a significant role in reprogramming cellular metabolism, particularly concerning the processing of glucose and lipids.

This compound influences glucose metabolism, though its effects can vary depending on the specific metabolic context and model system. In several preclinical studies using mouse models of diet-induced obesity and type 2 diabetes, NR supplementation improved glucose tolerance and insulin (B600854) sensitivity. nih.gov In these models, NR was shown to lower both fasting and non-fasting blood glucose levels significantly. nih.gov The mechanism is believed to be mediated through the elevation of NAD+ and the subsequent activation of the NAD-sirtuin pathway. nih.govresearchgate.net For example, treatment with nicotinamide, a related NAD+ precursor, increased hepatic NAD+ levels, SIRT1 expression and activity, and improved glucose control in obese rats. nih.gov

However, the effects are not universally observed. Some studies in mice on a high-fat diet found that NR supplementation had no significant influence on glucose metabolism or hepatic lipid accumulation. bioscientifica.com Furthermore, results from human trials have been mixed, with some studies showing minimal to no beneficial effects on glucose homeostasis and insulin sensitivity in obese and insulin-resistant individuals. researchgate.net These discrepancies highlight the complexity of NAD+ metabolism and its dependence on the existing metabolic state of the organism.

This compound modulates lipid metabolism, particularly de novo lipogenesis (the synthesis of fatty acids) in the liver. A key regulator of this process is the transcription factor Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), which activates the genes for enzymes like fatty acid synthase (FAS). researchgate.netkoreamed.org

In mouse models of diet-induced liver fibrosis, NR supplementation has been shown to significantly reduce the hepatic expression of lipogenic genes, including Srebp1c and Fas. nih.gov This suggests that by increasing NAD+ levels, NR can suppress the primary pathway for fatty acid synthesis in the liver. This effect is likely mediated by the activation of SIRT1, which is known to inhibit SREBP-1c activity. Despite this reduction in lipogenic gene expression, some studies did not observe a corresponding decrease in liver triglyceride accumulation, indicating a complex regulation of lipid storage. nih.gov In other studies, however, NR treatment did reduce hepatic steatosis (fatty liver) in mouse models of prediabetes and type 2 diabetes. nih.gov The modulation of SREBP-1c and downstream lipogenic enzymes represents a critical mechanism by which this compound can influence hepatic lipid metabolism. nih.govnih.gov

Preclinical Research in Animal Models of Nicotinamide Riboside Hemisulfate

Neurological and Neurodegenerative Disease Models

The potential of nicotinamide (B372718) riboside to support neuronal health and combat neurodegeneration has been explored in various animal models of neurological diseases. These studies often focus on the compound's ability to boost NAD+ levels in the brain, which is crucial for cellular energy, DNA repair, and mitigating neuronal stress. nih.gov

Research in mouse models of brain injury has demonstrated the neuroprotective potential of nicotinamide riboside. In a model of intracerebral hemorrhage, administration of nicotinamide riboside was found to restore NAD+ levels, which in turn alleviated brain injury. nih.govnih.gov The treatment led to a reduction in the size of the hemorrhagic area, decreased cerebral water content, and lessened histopathological damage. nih.govnih.gov Furthermore, it promoted the recovery of neurological function. nih.govnih.gov The underlying mechanisms for these protective effects were identified as the inhibition of oxidative stress and neuroinflammation. nih.govnih.gov

Another study using a cortical stab wound injury model in mice showed that nicotinamide, a related NAD+ precursor, also conferred neuroprotection by ameliorating neuropathologies. jax.org This research highlights the therapeutic potential of modulating the NAD+ system in the context of acute brain injuries. jax.org

Table 1: Neuroprotective Effects of Nicotinamide Riboside in Brain Injury Models

| Model | Animal | Key Findings | Reference |

|---|---|---|---|

| Intracerebral Hemorrhage | Mouse | Reduced hemorrhagic area, decreased cerebral water content, improved neurological function, suppressed oxidative stress and neuroinflammation. nih.govnih.gov | nih.gov, nih.gov |

| Cortical Stab Wound Injury | Mouse | Ameliorated neuropathologies, regulated RAGE/JNK/NF-κB signaling. jax.org | jax.org |

The impact of nicotinamide riboside on cognitive function has been a significant area of investigation, particularly in models of Alzheimer's disease and other neurodegenerative conditions. In a mouse model of Alzheimer's, supplementation with nicotinamide riboside led to notable improvements in both cognitive and physical function. nih.gov The treated mice exhibited reduced levels of tau protein in their brains, a key pathological hallmark of the disease. nih.gov They also showed less DNA damage, higher neuroplasticity, and increased production of new neurons. nih.gov These cellular changes were reflected in better performance on memory and behavioral tests, such as water mazes and object recognition. nih.gov

Similarly, in diabetic mice, which can exhibit cognitive impairments, treatment with nicotinamide riboside improved hippocampus-dependent memory. gladstone.org The compound was found to reduce amyloid-β deposits in the brains of these mice. gladstone.org Another study in an Alzheimer's mouse model corroborated these findings, showing that nicotinamide riboside treatment improved cognitive functions. nih.gov These studies suggest that by restoring NAD+ levels, nicotinamide riboside can counteract some of the pathological processes that lead to cognitive decline in neurodegenerative diseases. nih.govgladstone.orgnih.gov

Table 2: Effects of Nicotinamide Riboside on Cognitive Function in Neurodegenerative Models

| Model | Animal | Key Cognitive and Pathological Findings | Reference |

|---|---|---|---|

| Alzheimer's Disease | Mouse | Improved cognitive and physical function, reduced brain tau, less DNA damage, higher neuroplasticity. nih.gov | nih.gov |

| Diabetic Mice with Cognitive Impairment | Mouse | Improved hippocampus function and memory, reduced brain amyloid-β. gladstone.org | gladstone.org |

| Alzheimer's Disease | Mouse | Improved cognitive functions, reduced Aβ accumulation. nih.gov | nih.gov |

In diabetic mice, which often present with a state of chronic, low-grade inflammation, nicotinamide riboside treatment reduced markers of neuroinflammation, including NLRP3. gladstone.org This reduction in inflammation was associated with improved cognitive function. gladstone.org Furthermore, research in animal models of neurodegenerative diseases suggests that by normalizing NAD+ levels, nicotinamide riboside can lead to lower levels of neuronal damage and inflammation. nih.gov Clinical research has also pointed to the potential of nicotinamide riboside to lower biomarkers of neurodegenerative pathology. cornell.edu

Table 3: Modulation of Neuroinflammation by Nicotinamide Riboside in Animal Models

| Model | Animal | Key Anti-inflammatory Effects and Biomarker Changes | Reference |

|---|---|---|---|

| Intracerebral Hemorrhage | Mouse | Suppressed neuroinflammation and glial activation. nih.govnih.gov | nih.gov, nih.gov |

| Diabetic Mice | Mouse | Reduced neuroinflammatory markers, including NLRP3. gladstone.org | gladstone.org |

| Alzheimer's Disease | Mouse | Lowered levels of neuronal damage and inflammation. nih.gov | nih.gov |

Preclinical research has identified a protective role for nicotinamide riboside in the auditory system, specifically in models of noise-induced hearing loss. Studies in mice have shown that administration of nicotinamide riboside can prevent hearing loss after exposure to loud noise. gladstone.orgnih.gov This protective effect is achieved by preventing the degeneration of spiral ganglia neurites that connect to the cochlear hair cells. nih.govcornell.edu

The mechanism behind this protection involves the elevation of NAD+ levels in the cochlea, which in turn activates the protein sirtuin 3 (SIRT3). gladstone.orgnih.gov The activation of SIRT3 is critical for mitochondrial health and function. gladstone.org Research has demonstrated that nicotinamide riboside was effective at preventing damage to the synaptic connections in the cochlea, thereby avoiding both short-term and long-term hearing loss. nih.govgladstone.org Notably, the compound was effective whether administered before or after the noise exposure. gladstone.org Deleting the SIRT3 gene in mice was found to eliminate the protective effects of nicotinamide riboside, confirming the importance of this pathway. gladstone.org

Table 4: Protective Effects of Nicotinamide Riboside in Noise-Induced Hearing Loss Models

| Model | Animal | Key Findings | Reference |

|---|---|---|---|

| Noise-Induced Hearing Loss | Mouse | Prevented both short-term and long-term hearing loss. gladstone.org | gladstone.org |

| Noise-Induced Hearing Loss | Mouse | Protected against the degeneration of spiral ganglia neurites. nih.govcornell.edu | nih.gov, cornell.edu |

| Noise-Induced Hearing Loss | Mouse | Promoted the recovery of hair cell ribbon synapses. nih.gov | nih.gov |

| Noise-Induced Hearing Loss | Mouse | Effects are mediated by the activation of the NAD+-SIRT3 pathway. gladstone.orgnih.gov | gladstone.org, nih.gov |

The potential of nicotinamide riboside and related NAD+ precursors to protect against glaucomatous damage has been investigated in several animal models. Glaucoma is often characterized by the death of retinal ganglion cells (RGCs). nih.gov Systemic treatment with nicotinamide riboside was shown to be protective in two different mouse models of RGC damage: an acute model of optic nerve crush and a chronic model of ocular hypertension. nih.gov In both cases, the treatment enhanced the survival of RGCs. nih.gov

In a mouse model of inherited glaucoma, oral supplementation with nicotinamide riboside helped more RGCs to survive and preserved retinal function, which was associated with the prevention of an age-dependent decline in retinal NAD+ levels. arvojournals.org Another study on a glucocorticoid-induced glaucoma mouse model found that nicotinamide riboside partially prevented the elevation of intraocular pressure and the loss of RGCs. arvojournals.org It also suppressed the excessive expression of extracellular matrix proteins and mitigated mitochondrial damage in this model. arvojournals.org Research on human trabecular meshwork cells, which are critical for regulating intraocular pressure, has shown that nicotinamide riboside has a protective effect against oxidative stress and fibrosis. nih.govarvojournals.orgnih.gov

Table 5: Ocular Protective Effects of Nicotinamide Riboside in Glaucoma Models

| Model | Animal/Cell | Key Findings | Reference |

|---|---|---|---|

| Optic Nerve Crush & Ocular Hypertension | Mouse | Enhanced retinal ganglion cell (RGC) survival. nih.gov | nih.gov |

| Inherited Glaucoma | Mouse | Aided RGC survival and preserved retinal function. arvojournals.org | arvojournals.org |

| Glucocorticoid-Induced Glaucoma | Mouse | Partially prevented intraocular pressure elevation and RGC loss; mitigated mitochondrial damage. arvojournals.org | arvojournals.org |

| Trabecular Meshwork Dysfunction | Human Cells | Protected against oxidative stress and fibrosis. nih.govarvojournals.orgnih.gov | nih.gov, arvojournals.org, nih.gov |

Skeletal Muscle Physiology and Regeneration Models

The role of nicotinamide riboside in skeletal muscle health has been explored in various animal models, with studies pointing to benefits in muscle quality, function, and the regenerative process. Short-term supplementation with nicotinamide riboside in middle-aged mice was found to enhance muscular performance and activity levels. nih.gov The treatment also increased the cross-sectional area of slow-twitch muscle fibers. nih.gov

In the context of muscle regeneration, nicotinamide riboside kinases, the enzymes that convert nicotinamide riboside to NAD+, have been shown to be rate-limiting for metabolic adaptations. nih.govfrontiersin.org In models of muscle injury, the absence of these kinases altered the recovery of NAD+ and impaired mitochondrial adaptations and extracellular matrix remodeling necessary for tissue repair. nih.govfrontiersin.org This resulted in a temporary delay in muscle regeneration. nih.govfrontiersin.org

Furthermore, studies in mouse models of aging, obesity, and muscular dystrophy have shown that boosting NAD+ with nicotinamide riboside can lead to increased muscle fiber cross-sectional area, a higher content of muscle stem cells, and improved recovery from injury. nih.gov Early-life supplementation in suckling male mice was also found to have long-term beneficial effects on lipid and energy metabolism in skeletal muscle in adulthood. mdpi.com

Table 6: Effects of Nicotinamide Riboside on Skeletal Muscle in Animal Models

| Model | Animal | Key Findings | Reference |

|---|---|---|---|

| Middle-Aged Mice | Mouse | Enhanced muscular performance and open-field activity; increased slow-twitch fiber cross-sectional area. nih.gov | nih.gov |

| Muscle Injury/Regeneration | Mouse | NAD+ synthesis via NRK1/2 is rate-limiting for myogenic commitment and mitochondrial maturation during muscle repair. nih.govfrontiersin.org | nih.gov, frontiersin.org |

| Aging, Obesity, Muscular Dystrophy | Mouse | Increased fiber cross-sectional area, muscle stem cell content, and recovery from injury. nih.gov | nih.gov |

| Early-Life Supplementation | Mouse | Improved lipid and energy metabolism in skeletal muscle in adulthood. mdpi.com | mdpi.com |

| Western Diet-Induced Obesity | Mouse | Intravenous NR increased skeletal muscle NAD+ levels. nih.gov | nih.gov |

Enhancements in Skeletal Muscle NAD+ Levels and Functional Capacity

Research in animal models has demonstrated that supplementation with Nicotinamide Riboside effectively elevates NAD+ levels in skeletal muscle, which is often correlated with improvements in muscle function and physical performance. A decline in NAD+ is associated with aging and metabolic stress, potentially leading to impaired mitochondrial function and reduced physical capacity. nih.gov

Another key finding from preclinical models is that restoring NAD+ levels through NR can be beneficial in various conditions, including natural aging and obesity. nih.gov Depletion of the enzyme Nicotinamide phosphoribosyltransferase (NAMPT), which is crucial for NAD+ biosynthesis, in the skeletal muscle of mice results in severely diminished NAD+ levels and muscle wasting. Oral administration of NR in these models has been shown to rescue these muscle pathologies. nih.gov

Table 1: Effects of Nicotinamide Riboside on Skeletal Muscle in Middle-Aged Mice

| Parameter Assessed | Outcome of NR Supplementation | Reference |

| Muscle NAD+ Content | Increased | nih.gov |

| Treadmill Performance | Enhanced | nih.gov |

| Open Field Activity | Increased | nih.gov |

| Slow Twitch Fiber Area | Increased | nih.gov |

| Mitochondrial Biomass | No significant change (short-term) | nih.gov |

Influence on Muscle Stem Cell (MuSC) Function and Regeneration

Nicotinamide Riboside has been shown to exert positive effects on muscle stem cells (MuSCs), also known as satellite cells, which are critical for muscle repair and regeneration. Studies suggest that boosting NAD+ levels with NR can enhance the function of these cells.

In animal models, NR supplementation has been linked to an increase in the muscle stem cell population and an improved response to muscle injury. nih.gov Research has shown that NR treatment improves the capacity of both mouse and human muscle progenitor cells to differentiate and form multinucleated myofibers in vitro. nih.gov Furthermore, NR has been found to improve mitochondrial activity within these stem cells. nih.gov

Improvement of Neuromuscular Junction (NMJ) Integrity and Function

The neuromuscular junction (NMJ) is the critical synapse between a motor neuron and a muscle fiber, and its integrity is essential for muscle function. Emerging preclinical evidence suggests that NAD+ metabolism plays a significant role in maintaining the health of the NMJ.

Studies using mouse models with a deletion of the NAD+-producing enzyme NAMPT in neurons have demonstrated profound motor deficits and significant abnormalities at the NMJ, including reduced area and increased fragmentation. nih.gov These findings underscore the importance of neuronal NAD+ for NMJ integrity. nih.gov While direct studies on Nicotinamide Riboside Hemisulfate are specific, supplementation with NAD+ precursors like NR has shown promise. In animal models of aging, NAD+ supplementation has been shown to prevent age-related changes to skeletal muscle, and the associated improvements in motor performance suggest a positive impact on motor neurons and NMJ function. nih.gov

Hepatic and Metabolic Disorder Models

Nicotinamide Riboside has been extensively studied in animal models of liver disease and metabolic disorders, demonstrating protective effects against various insults.

Reversal of Alcohol-Induced Liver Injuries

Preclinical studies indicate that Nicotinamide Riboside can attenuate liver damage caused by alcohol consumption. Alcohol-induced liver disease is often associated with a reduction in the hepatic NAD+/NADH ratio, which disrupts lipid metabolism and promotes fat accumulation (steatosis). nih.gov

In mouse models of alcoholic liver injury, NR supplementation has been shown to reverse hepatic steatosis and oxidative stress. nih.gov The protective mechanism involves NR acting as an NAD+ precursor, thereby restoring intracellular NAD+ homeostasis. nih.govnih.gov This restoration activates the NAD+-dependent deacetylase Sirtuin 1 (SirT1). nih.gov The activation of the SirT1/PGC-1α pathway enhances mitochondrial biogenesis and function, which helps to reverse the liver injuries induced by alcohol. nih.gov Furthermore, NR intervention was found to improve liver function, as indicated by reduced serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), and to mitigate structural damage to liver cells, such as reducing lipid droplets and improving mitochondrial morphology. nih.gov

Table 2: Effects of Nicotinamide Riboside on Alcohol-Induced Liver Injury in Mice

| Parameter Assessed | Outcome of NR Supplementation | Reference |

| Hepatic Steatosis | Reversed | nih.gov |

| Oxidative Stress | Reversed | nih.gov |

| Hepatic NAD+/NADH Ratio | Increased | nih.gov |

| SirT1 Activity | Enhanced | nih.gov |

| Mitochondrial Function | Improved | nih.gov |

| Liver Histopathology | Improved | nih.gov |

Prevention of Fructose-Induced Lipid Metabolism Disorders

High-fructose diets are known to induce lipid metabolism disorders, including dyslipidemia and hepatic steatosis. mdpi.com Nicotinamide Riboside has been investigated as a potential agent to counteract these effects.

In mouse models fed a high-fructose diet, NR supplementation significantly reduced body weight, liver weight, and the weight of white adipose tissue. mdpi.comnih.gov It also lowered serum and hepatic lipid levels. mdpi.comnih.gov The mechanisms underlying these benefits are multi-faceted. One key pathway involves the activation of sirtuin-1 (SIRT1), which in turn can lead to the "browning" of white adipose tissue (WAT). mdpi.comnih.gov This process increases the expression of uncoupling protein 1 (UCP1) and enhances mitochondrial biogenesis, thereby increasing energy expenditure. mdpi.com Another proposed mechanism involves the improvement of fibroblast growth factor 21 (FGF21) resistance in the liver and adipose tissue, which is often induced by high fructose (B13574) consumption. nih.govresearchgate.net By restoring FGF21 signaling, NR can decrease lipogenesis in the liver and promote lipolysis in adipose tissue. nih.gov

Attenuation of Hepatic Fibrosis Development

Hepatic fibrosis, the excessive accumulation of extracellular matrix proteins in the liver, is a common outcome of chronic liver injury and can progress to cirrhosis. Studies in diet-induced mouse models of liver fibrosis have shown that Nicotinamide Riboside can attenuate its development. nih.govelsevierpure.com

In a mouse model where liver fibrosis was induced by a high-fat, high-sucrose, and high-cholesterol diet, NR supplementation markedly reduced the accumulation of collagen in the liver. nih.govelsevierpure.comnih.gov This anti-fibrotic effect appeared to be independent of significant changes in liver steatosis or inflammation. nih.govnih.gov The primary mechanism is believed to be the direct inhibition of the activation of hepatic stellate cells (HSCs), which are the main cell type responsible for producing collagen during liver fibrosis. nih.govelsevierpure.comnih.gov In vitro studies using both primary mouse and human HSCs confirmed that NR treatment reduced their activation. nih.govelsevierpure.comnih.gov Additionally, NR was found to increase whole-body energy expenditure, which contributed to reduced weight gain, thereby limiting the initial injury stimulus in the liver. nih.govnih.gov

Bone and Joint Health Models

Chondroprotective Effects in Osteoarthritis Models

Osteoarthritis (OA) is characterized by the progressive destruction of articular cartilage and inflammation. nih.gov The age-related decline in sirtuin 1 (SIRT1) activity and NAD+ levels is considered a contributing factor to OA development. researchgate.net Preclinical studies have explored the chondroprotective effects of NR, largely in the context of boosting NAD+ and activating sirtuins.

In a widely used rat model where knee osteoarthritis is induced by monoiodoacetate (MIA), NR supplementation has demonstrated significant protective effects. nih.govnih.govresearchgate.net A study comparing NR to hydrolyzed collagen found that NR was similarly effective in decreasing blood and serum levels of oxidative stress biomarkers and reducing histological lesions. nih.govnih.gov The findings suggest that NR exhibits both chondroprotective and anti-inflammatory effects in this OA model. nih.govnih.govresearchgate.net The mechanism is thought to involve the interplay between hypoxia-inducible factor-2α (HIF-2α) and the NAMPT-NAD+-sirtuin axis, which is crucial in the expression of matrix-degrading enzymes that lead to cartilage damage. nih.govmdpi.com By stimulating NAD+ synthesis, NR facilitates the activation of sirtuins, which in turn can modulate this pathway. nih.govmdpi.com

The table below presents biochemical markers from a study on a monoiodoacetate-induced knee osteoarthritis model in rats, comparing a control group (MIA) with groups treated with Nicotinamide Riboside (NR) and Hydrolyzed Collagen (HC). nih.govresearchgate.net

| Biochemical Marker | MIA Group (Control) | MIA + NR Group | MIA + HC Group | Sham Group |

| Myeloperoxidase (MPO) (U/g protein) | 0.28 ± 0.05 | 0.17 ± 0.04 | 0.16 ± 0.03 | 0.07 ± 0.02 |

| Nitric Oxide (μmol/L) | 18.2 ± 2.1 | 15.9 ± 1.8 | 12.1 ± 1.5** | 10.5 ± 1.2 |

| Malondialdehyde (nmol/mL) | 3.1 ± 0.4 | 2.5 ± 0.3 | 2.2 ± 0.2 | 1.5 ± 0.2 |

| Tumor Necrosis Factor-alpha (TNF-α) (pg/mL) | 125.4 ± 15.2 | 105.7 ± 12.8 | 98.6 ± 11.5 | 75.3 ± 8.9 |

| *p < 0.05 compared to MIA group; **p < 0.01 compared to MIA group. Data are presented as mean ± standard deviation. nih.govresearchgate.net |

Advanced Analytical and Methodological Approaches for Nicotinamide Riboside Hemisulfate Research

High-Precision Quantification Techniques for Nicotinamide (B372718) Riboside and its Metabolites

The accurate quantification of nicotinamide riboside and its related metabolites in various matrices is fundamental for understanding its physiological effects. Several high-precision analytical techniques have been developed and validated for this purpose.

High-Performance Thin-Layer Chromatography (HPTLC)-UV Densitometry

High-Performance Thin-Layer Chromatography (HPTLC) coupled with UV densitometry offers a reliable and efficient method for the simultaneous quantification of nicotinamide riboside and its primary related compound, nicotinamide. researchgate.net This technique has been successfully applied to the analysis of dietary supplements. researchgate.net

The method typically involves the use of HPTLC Si 60 F254 glass plates as the stationary phase. researchgate.net A mobile phase consisting of a mixture of ethanol, 1 M ammonium (B1175870) acetate, and formic acid (e.g., in a 7:1:0.1, v/v/v ratio) allows for the effective separation of nicotinamide riboside and nicotinamide without the need for derivatization. researchgate.net Densitometric analysis is performed in absorbance mode, with a detection wavelength commonly set at 270 nm. researchgate.net The method is validated for specificity, linearity, accuracy, precision, and robustness to ensure reliable results. researchgate.net

Table 1: HPTLC-UV Densitometry Method Parameters for Nicotinamide Riboside Analysis researchgate.net

| Parameter | Specification |

| Stationary Phase | HPTLC Si 60 F254 glass plates |

| Mobile Phase | Ethanol–1 M ammonium acetate–formic acid (7:1:0.1, v/v/v) |

| Detection Mode | UV Densitometry (Absorbance) |

| Detection Wavelength | 270 nm |

| Validation Parameters | Specificity, Linearity, Accuracy, Precision, Robustness |

Electrospray Ionization-Mass Spectrometry (ESI-MS) Applications

Electrospray Ionization-Mass Spectrometry (ESI-MS) is a soft ionization technique that is highly effective for the analysis of thermally labile and large biomolecules. nih.govwikipedia.org It is particularly useful in producing ions from macromolecules with minimal fragmentation. wikipedia.org In the context of nicotinamide riboside research, ESI-MS is often used as a confirmatory tool in conjunction with chromatographic techniques like HPTLC. researchgate.net

The process of ESI involves the generation of gas-phase ions from a liquid solution by applying a high voltage to create an aerosol. wikipedia.org This technique can produce multiply-charged ions, which extends the mass range of the analyzer. wikipedia.org ESI-MS provides high sensitivity and allows for the structural elucidation of molecules. nih.gov When coupled with separation methods like HPTLC, it offers online confirmation of the identity of the quantified compounds. researchgate.net

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) for Tissue Analysis

For the sensitive and simultaneous quantification of nicotinamide riboside and its metabolites in complex biological matrices such as tissues, Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) is the method of choice. researchgate.net This powerful technique combines the high separation efficiency of UHPLC with the high selectivity and sensitivity of tandem mass spectrometry.

A validated UHPLC-MS/MS method has been developed for the quantitative determination of nicotinamide, nicotinic acid, nicotinamide mononucleotide (NMN), nicotinamide riboside, and nicotinamide adenine (B156593) dinucleotide (NAD+) in various murine tissues. The analytical workflow includes optimized sample preparation and extraction, reversed-phase liquid chromatographic separation, and ESI-MS monitoring and identification. researchgate.net This method achieves low limits of quantification and high sensitivity, enabling the measurement of these metabolites at concentrations in the picomole per milligram range of tissue.

Table 2: Key Features of UHPLC-MS/MS for Nicotinamide Riboside Metabolite Analysis in Tissue researchgate.net

| Feature | Description |

| Technique | Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) |

| Sample Matrix | Murine tissues (e.g., liver, muscle, brain) |

| Analytes | Nicotinamide, Nicotinic Acid, Nicotinamide Mononucleotide (NMN), Nicotinamide Riboside (NR), Nicotinamide Adenine Dinucleotide (NAD+) |

| Ionization | Electrospray Ionization (ESI) |

| Key Advantage | High sensitivity and simultaneous quantification of multiple metabolites |

| Concentration Range | Picomoles per milligram of tissue |

High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA) for Stability Studies

The stability of nicotinamide riboside is a critical factor, as it can degrade, primarily to nicotinamide. foodandnutritionresearch.net High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) detection is a robust method for conducting stability studies. The PDA detector allows for the monitoring of the analyte at multiple wavelengths simultaneously, providing spectral information that can aid in peak identification and purity assessment.

A common application of this method is to investigate the degradation kinetics of nicotinamide riboside under various conditions, such as in simulated gastrointestinal fluids. foodandnutritionresearch.net A typical HPLC system for this purpose would consist of a C18 reversed-phase column and a mobile phase gradient of acetonitrile (B52724) and a buffered aqueous solution. foodandnutritionresearch.netnih.gov The detection wavelength is often set around 266 nm to monitor both nicotinamide riboside and its primary degradant, nicotinamide. foodandnutritionresearch.netnih.gov These studies are crucial for understanding the stability of nicotinamide riboside during storage and under physiological conditions. foodandnutritionresearch.net

Biochemical Assays for Enzyme Activity and Gene Expression Profiling

Understanding the enzymatic pathways involved in the metabolism of nicotinamide riboside is essential. Biochemical assays are employed to quantify the activity of key enzymes in these pathways.

Quantification of Nicotinamide Riboside Kinase (NRK) Activity

Nicotinamide Riboside Kinases (NRKs), specifically NRK1 and NRK2, are the enzymes responsible for the phosphorylation of nicotinamide riboside to nicotinamide mononucleotide (NMN), a key step in its conversion to NAD+. nih.govfrontiersin.org The activity of these enzymes can be quantified using an anion exchange HPLC-based assay. nih.gov

This assay measures the rate of NMN formation from nicotinamide riboside and a phosphate (B84403) donor, typically ATP. nih.gov The reaction mixture, containing the enzyme source (e.g., purified recombinant NRK or cell lysate), nicotinamide riboside, and ATP, is incubated for a specific time. nih.gov The reaction is then stopped, and the amount of NMN produced is quantified by HPLC. nih.gov This method allows for the determination of kinetic parameters such as the Michaelis constant (KM) and the catalytic rate (kcat) for the enzyme with respect to its substrates. nih.gov Studies have shown that both human NRK1 and NRK2 can phosphorylate nicotinamide riboside. nih.gov

Table 3: Kinetic Parameters of Human Nicotinamide Riboside Kinases (NRKs) for Nicotinamide Riboside nih.gov

| Enzyme | KM for NR (µM) | kcat for NR (s-1) | kcat/KM (M-1s-1) |

| Nrk1 | 1.6 ± 0.3 | 0.8 ± 0.1 | 500,000 |

| Nrk2 | 4.8 ± 0.6 | 0.9 ± 0.1 | 188,000 |

Gene Expression Analysis of NAD+ Salvage Pathway Enzymes (e.g., NAMPT, NMRK)

The biosynthesis of nicotinamide adenine dinucleotide (NAD+) is intricately regulated by the expression of key enzymes in its salvage pathways. Advanced molecular biology techniques, particularly quantitative real-time polymerase chain reaction (qRT-PCR) and Western blot analysis, are employed to investigate how Nicotinamide Riboside (NR) influences the expression of these critical enzymes. The primary enzymes of interest are Nicotinamide phosphoribosyltransferase (NAMPT), which is the rate-limiting enzyme in the salvage pathway converting nicotinamide to nicotinamide mononucleotide (NMN), and Nicotinamide Riboside Kinases (NMRK1 and NMRK2), which phosphorylate NR to NMN. nih.govplos.org

Research in skeletal muscle cells has shown that these cells primarily depend on NAMPT, NRK1, and NRK2 for NAD+ biosynthesis. uiowa.edu Studies utilizing expression profiling have revealed distinct expression patterns for these enzymes across various tissues. While NAMPT and Nmnat1 (an enzyme that converts NMN to NAD+) are ubiquitously expressed, Nmrk1 shows widespread expression with high levels in the kidney, and Nmrk2 exhibits significant specificity to skeletal muscle. nih.gov This tissue-specific expression suggests that the impact of NR supplementation on NAD+ metabolism can vary between different cell types and organs.

Pharmacological inhibition of NAMPT leads to a depletion of NAD+ in muscle cells; however, this depletion can be fully rescued by supplementation with NR. This rescue operation is dependent on the activity of the NRK enzymes, highlighting their crucial role when the primary NAMPT-driven pathway is compromised. nih.gov This suggests that under conditions of cellular stress or NAMPT inhibition, the expression and activity of NMRKs become paramount for maintaining the cellular NAD+ pool. Interestingly, in certain cancer cell lines, the expression of NMRK enzymes can mediate resistance to NAMPT inhibitors by providing an alternative route for NAD+ synthesis from extracellular NR. nih.gov

While NR supplementation effectively boosts NAD+ levels, its direct impact on the gene expression of NAMPT and NMRK is complex. In some studies, NR supplementation did not significantly alter the gene expression levels of NAMPT or NRK1, suggesting that the regulation may occur at a post-transcriptional or allosteric level, or that the availability of the NR substrate itself is the primary limiting factor for the pathway's activity under basal conditions. nih.gov

Table 1: Research Findings on Gene Expression of NAD+ Salvage Pathway Enzymes

| Enzyme | Analytical Method | Key Findings | Cell/Tissue Model | Reference |

|---|---|---|---|---|

| NAMPT | qRT-PCR, Western Blot | Crucial for basal NAD+ biosynthesis. Inhibition leads to NAD+ depletion. Expression remained constant during muscle cell differentiation. | Skeletal Muscle Cells (Mouse) | nih.gov |

| NMRK1 | qRT-PCR, Western Blot | Ubiquitously expressed, with high levels in the kidney. Along with NRK2, it is essential for converting exogenous NR and NMN to boost NAD+. | Various Mouse Tissues | nih.govuiowa.edu |

| NMRK2 | qRT-PCR, Western Blot | Exhibits high specificity to skeletal muscle tissue. Its activity is redundant with NRK1 for NR and NMN salvage. | Skeletal Muscle Cells (Mouse) | nih.govuiowa.edu |

| NMRK (general) | Proliferation Assays, qPCR | Fuels NAD+ synthesis from NR, mediating resistance to NAMPT inhibitors in cancer cells. | Glioblastoma Cells (Human) | nih.gov |

Cellular Bioenergetic and Oxidative Stress Assessment

Nicotinamide riboside hemisulfate's role in cellular health is frequently linked to its ability to modulate mitochondrial function and mitigate oxidative stress. A suite of advanced analytical methods is used to quantify these effects at the cellular level.

Measurement of Intracellular Reactive Oxygen Species (ROS) Levels

Reactive oxygen species (ROS) are highly reactive molecules and free radicals that, when in excess, can lead to cellular damage. The measurement of intracellular ROS is a key method for assessing the antioxidant effects of nicotinamide riboside.

Commonly used techniques involve fluorescent probes that become illuminated in the presence of ROS. One of the most widely used probes is 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA). This cell-permeable compound is deacetylated by intracellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The intensity of the fluorescence, measurable by flow cytometry or fluorescence microscopy, correlates with the level of intracellular ROS. nih.gov Another probe, Dihydroethidium (DHE), is specifically used to detect superoxide (B77818) anions.

Research has demonstrated that pretreatment with NR can significantly repress the accumulation of intracellular ROS. nih.gov For example, in human trabecular meshwork cells subjected to oxidative injury with hydrogen peroxide (H2O2), NR pretreatment markedly reduced the generation of ROS. nih.gov Similarly, in models of T-cell exhaustion, NR has been shown to decrease the production of mitochondrial ROS (mtROS), which is a contributor to mitochondrial dysfunction. nih.govmdpi.com This reduction in ROS is a critical indicator of NR's protective effects against oxidative stress.

Assessment of Mitochondrial Membrane Potential (MMP)

The mitochondrial membrane potential (MMP or ΔΨm) is a vital indicator of mitochondrial health and energy-coupling efficiency. A high MMP is essential for ATP production, and its collapse is a hallmark of mitochondrial dysfunction and an early event in apoptosis.

MMP is typically assessed using cationic, lipophilic fluorescent dyes that accumulate in the mitochondria in a potential-dependent manner. Probes such as JC-1 and tetramethylrhodamine (B1193902) ethyl ester (TMRE) are frequently used. JC-1 is a ratiometric dye that exists as green fluorescent monomers at low MMP but forms red fluorescent "J-aggregates" at high MMP. The ratio of red to green fluorescence provides a quantitative measure of mitochondrial polarization. TMRE is a single-emission dye that accumulates in active mitochondria, with fluorescence intensity being proportional to the MMP. These dyes are often used in conjunction with flow cytometry or fluorescence microscopy for precise quantification. nih.govdoi.org Another method involves using MitoTracker stains. nih.gov

Studies have shown that NR can protect and restore MMP. In cells under oxidative stress, NR pretreatment significantly improved the MMP, indicating that it helps maintain mitochondrial homeostasis. nih.gov In models of T-cell exhaustion, which is associated with mitochondrial depolarization, NR treatment increased the MMP. nih.gov The mechanism may involve the suppression of the mitochondrial permeability transition pore (mPTP), a channel whose opening leads to MMP collapse. The related compound nicotinamide has been shown to increase MMP through this mechanism. doi.org

Detection of Oxidative Stress Biomarkers (e.g., Malondialdehyde, Glutathione (B108866), Superoxide Dismutase)

Beyond direct ROS measurement, the assessment of specific biomarkers provides a more detailed picture of the cellular oxidative state and the capacity of antioxidant defense systems. Key biomarkers include malondialdehyde (MDA), a product of lipid peroxidation; glutathione (GSH), a major endogenous antioxidant; and superoxide dismutase (SOD), a critical antioxidant enzyme.

Malondialdehyde (MDA): As an end-product of the peroxidation of polyunsaturated fatty acids, elevated MDA levels are a reliable indicator of oxidative damage to lipids. researchgate.net

Glutathione (GSH): This tripeptide is a crucial component of the cellular antioxidant defense system, directly quenching free radicals and acting as a cofactor for enzymes like glutathione peroxidase. The ratio of its reduced (GSH) to oxidized (GSSG) form is a key indicator of cellular redox balance. nih.gov

Superoxide Dismutase (SOD): This enzyme catalyzes the dismutation of the superoxide radical into either ordinary molecular oxygen or hydrogen peroxide, forming a primary line of defense against ROS. researchgate.net

Research investigating the effects of NR on these biomarkers has yielded context-dependent results. In a study involving healthy young rats, chronic NR supplementation was found to decrease the activity of erythrocyte glutathione peroxidase and glutathione reductase. nih.gov Conversely, in a study with older human individuals, who typically exhibit lower baseline antioxidant levels, acute NR supplementation tended to increase glutathione levels. nih.gov This suggests that the effect of NR on the glutathione system may depend on the initial redox state of the subject. Furthermore, supplementation with nicotinamide (NAM), which can be formed from NR, has been shown to enhance SOD activity and reduce levels of MDA, mitigating oxidative stress-induced damage. researchgate.net

Table 2: Summary of Nicotinamide Riboside's Effect on Oxidative Stress Biomarkers

| Biomarker | Function | Observed Effect of NR/Related Compounds | Study Context | Reference |

|---|---|---|---|---|

| Malondialdehyde (MDA) | Marker of lipid peroxidation | Reduced levels (with NAM supplementation) | General antioxidant capacity | researchgate.net |

| Glutathione (GSH) | Major non-enzymatic antioxidant | Tended to increase | Old individuals (acute supplementation) | nih.gov |

| Glutathione Peroxidase/Reductase | Antioxidant enzymes | Decreased activity | Healthy young rats (chronic supplementation) | nih.gov |

| Superoxide Dismutase (SOD) | Major antioxidant enzyme | Enhanced activity (with NAM supplementation) | General antioxidant capacity | researchgate.net |

Comparative Precursor Biology of Nicotinamide Riboside Hemisulfate

Mechanistic Distinctions from Nicotinamide (B372718) (NAM) in NAD+ Biosynthesis

The primary mechanistic difference between Nicotinamide Riboside (NR) and Nicotinamide (NAM) lies in their entry points into the NAD+ salvage pathway. This pathway recycles NAM, the byproduct of NAD+-consuming enzyme activity, back into NAD+.

The conversion of NAM to NAD+ is a two-step process. First, the enzyme nicotinamide phosphoribosyltransferase (NAMPT) converts NAM into nicotinamide mononucleotide (NMN). nih.govnih.gov This step is the rate-limiting bottleneck in the entire salvage pathway. nih.gov Subsequently, NMN is converted to NAD+ by NMN adenylyltransferases (NMNATs). nih.gov

Nicotinamide Riboside follows a more direct route that bypasses the NAMPT-controlled step. NR is directly phosphorylated by nicotinamide riboside kinases (NRK1 and NRK2) to form NMN. nih.govnmn.com This NMN molecule then enters the final common step of the salvage pathway, where it is converted to NAD+ by NMNAT enzymes. nih.gov By circumventing the rate-limiting NAMPT enzyme, NR provides a distinct and efficient mechanism for augmenting the cellular NAD+ pool. q4cdn.com This makes the NR pathway a potentially favored route for NAD+ synthesis in certain conditions, such as when ATP is limited, as the NRK-mediated conversion requires less ATP than the NAMPT-driven process. researchgate.net

| Feature | Nicotinamide Riboside (NR) Pathway | Nicotinamide (NAM) Pathway |

|---|---|---|

| Starting Precursor | Nicotinamide Riboside (NR) | Nicotinamide (NAM) |

| First Key Enzyme | Nicotinamide Riboside Kinase (NRK1/2) | Nicotinamide Phosphoribosyltransferase (NAMPT) |

| Intermediate Product | Nicotinamide Mononucleotide (NMN) | Nicotinamide Mononucleotide (NMN) |

| Rate-Limiting Step Bypassed | Yes (Bypasses NAMPT) | No (Dependent on NAMPT) |

| Final Conversion Enzyme | NMN Adenylyltransferase (NMNAT) | NMN Adenylyltransferase (NMNAT) |

| Final Product | NAD+ | NAD+ |

Comparative Analysis with Nicotinamide Mononucleotide (NMN)

While NR and NMN are structurally similar and sequentially linked in the NAD+ synthesis pathway (NR is converted to NMN), their comparison reveals important differences in how they are handled by the body before they can contribute to the cellular NAD+ pool.

The cellular uptake of NR and NMN is a subject of ongoing scientific investigation and debate. Due to its molecular structure, which includes a phosphate (B84403) group, NMN is a larger molecule than NR. nmn.comnih.gov This size difference has historically led to the view that NMN cannot easily cross cellular membranes and must first be converted to NR. nih.gov

This conversion is thought to occur extracellularly, catalyzed by ectonucleotidases like CD73, which remove the phosphate group from NMN to yield NR. annualreviews.orgresearchgate.net The resulting NR molecule can then be transported into the cell by equilibrative nucleoside transporters (ENTs). q4cdn.com Once inside, NR is re-phosphorylated back to NMN by NRK enzymes. nih.govannualreviews.org

However, this paradigm was challenged by the discovery of a specific NMN transporter, Slc12a8, in the small intestine of mice. nih.govnih.govresearchgate.net This transporter allows for the direct uptake of intact NMN into cells, a process that is sodium-dependent and specific to NMN, not NR. nih.govnih.gov The expression of the Slc12a8 transporter is high in the gut but may vary across different tissues, suggesting that the mechanism of NMN uptake could be tissue-specific. nmn.comnih.gov Therefore, two potential pathways for NMN utilization exist: direct transport via Slc12a8 in some tissues and extracellular conversion to NR followed by transport in others.

The efficacy of NR and NMN in raising NAD+ levels can differ depending on the tissue, likely due to the varied expression of the specific transporters and enzymes involved in their respective metabolic pathways. nmn.comnih.gov

Both precursors have demonstrated the ability to effectively increase NAD+ concentrations in a variety of tissues. elysiumhealth.com For instance, oral supplementation with NR has been shown to increase NAD+ levels in human skeletal muscle, liver, and blood. researchgate.netresearchgate.netqub.ac.uk Similarly, studies indicate NMN can raise NAD+ in muscle, heart, brain, and kidneys. youtube.com

Some comparative studies suggest a degree of tissue preference. For example, some research indicates NMN may have a broader impact, raising NAD+ in muscle, brain, and fat, while NR's effects are more pronounced in the liver. youtube.com The discovery of the Slc12a8 NMN transporter, which is highly expressed in the gut, supports the idea of tissue-specific utilization, enabling rapid absorption and NAD+ synthesis in the intestine. nih.gov The ultimate tissue-specific efficacy is a complex interplay between precursor availability, transporter expression (ENTs for NR, Slc12a8 for NMN), and the activity of metabolic enzymes (NRKs for NR, NAMPT for NAM).

| Attribute | Nicotinamide Riboside (NR) | Nicotinamide Mononucleotide (NMN) |

|---|---|---|

| Cellular Entry | Directly via Equilibrative Nucleoside Transporters (ENTs). | Debated: 1) Direct transport via Slc12a8 transporter (tissue-specific). 2) Extracellular dephosphorylation to NR, then transport. |

| Key Enzyme for Utilization | Nicotinamide Riboside Kinase (NRK1/2). | NMN Adenylyltransferase (NMNAT); may require CD73 for conversion to NR prior to entry in some tissues. |

| Reported Tissue Efficacy | Increases NAD+ in liver, skeletal muscle, blood. researchgate.netresearchgate.netqub.ac.uk | Increases NAD+ in muscle, heart, brain, kidneys, blood vessels. youtube.com |

| Potential Advantage | Smaller molecule, established transport mechanism via ENTs. | One step closer to NAD+; may have dedicated transporter (Slc12a8) for efficient uptake in certain tissues. elysiumhealth.com |

Functional Similarities and Unique Attributes Among Diverse NAD+ Precursors

All NAD+ precursors share the fundamental function of fueling the synthesis of NAD+, a coenzyme essential for hundreds of metabolic reactions and cellular processes. nih.govannualreviews.org The body can synthesize NAD+ through multiple routes: the de novo pathway, which starts from the amino acid tryptophan (Trp), and the salvage pathways, which recycle various forms of vitamin B3, including nicotinic acid (NA), nicotinamide (NAM), NR, and NMN. nih.govnmn.com

A key similarity is that the salvage pathway precursors (NA, NAM, NR, NMN) are generally more efficient at producing NAD+ than the complex, multi-step de novo pathway from tryptophan. elysiumhealth.com The pathways for NR, NMN, and NAM all converge at the formation of NMN, which is then converted to NAD+. nmn.com The Preiss-Handler pathway, using NA, proceeds through a different intermediate, nicotinic acid mononucleotide (NaMN). researchgate.netresearchgate.net

Despite these similarities, Nicotinamide Riboside possesses unique attributes. A significant advantage of NR over nicotinic acid is that it does not cause the uncomfortable skin flushing that is a common side effect of high-dose NA supplementation. nih.gov Compared to NAM, NR's ability to bypass the NAMPT rate-limiting step provides a distinct kinetic advantage. q4cdn.com Furthermore, studies have suggested a functional uniqueness for NR, indicating that the cell's ability to use NR is important for maintaining resilience under metabolic stress, an effect not necessarily mimicked by other precursors. q4cdn.com This highlights that while all precursors lead to NAD+, the specific pathway taken can have distinct physiological consequences.

Multi Omics and Systems Biology Approaches in Nicotinamide Riboside Hemisulfate Research

Transcriptomics Analysis for Gene Expression Modulation

Transcriptomics, the study of the complete set of RNA transcripts in a cell, provides a powerful lens through which to view the effects of nicotinamide (B372718) riboside on gene expression. Studies have shown that supplementation with nicotinamide riboside can lead to significant changes in the transcriptome of various tissues, particularly skeletal muscle.

One key study investigating the effects of NR supplementation in aged men found a significant alteration in the gene expression profile of skeletal muscle. nih.govntu.ac.ukresearchgate.netnih.govbiorxiv.orgbirmingham.ac.ukfao.org After 21 days of supplementation, RNA sequencing of muscle biopsies revealed a notable number of differentially expressed genes. Specifically, the analysis identified 690 upregulated and 398 downregulated genes when comparing post-supplementation levels to baseline. nih.gov

A primary finding from this transcriptomic analysis was the downregulation of genes associated with energy metabolism and mitochondrial pathways. nih.govntu.ac.ukresearchgate.netnih.govbiorxiv.orgbirmingham.ac.ukfao.org This was an unexpected result, as boosting NAD+ levels is often hypothesized to enhance mitochondrial function. However, the study also noted an upregulation of genes related to actin filament-based processes, cell motility, and biological cell adhesion. nih.gov Interestingly, the transcript levels of key genes involved in NAD+ metabolism itself did not show significant changes. nih.gov

In a different context, a study on nonalcoholic fatty liver disease (NAFLD) in mice also utilized transcriptome analysis to understand the effects of NR. nih.gov This research indicated that NR administration altered gene expression related to the biosynthesis of unsaturated fatty acids, as well as arachidonic acid and linoleic acid metabolism. nih.gov

The following table summarizes some of the key gene sets modulated by nicotinamide riboside supplementation as identified in human skeletal muscle studies.

| Gene Set Category | Direction of Change | Examples of Affected Pathways |

| Energy Metabolism | Downregulated | Oxidative phosphorylation, TCA cycle |

| Mitochondrial Pathways | Downregulated | Mitochondrial organization, mitochondrial translation |

| Cell Adhesion | Upregulated | Focal adhesion, cell-matrix adhesion |

| Actin Filament-Based Processes | Upregulated | Actin cytoskeleton organization, muscle contraction |

Proteomics Analysis for Protein Abundance and Post-Translational Modifications

Proteomics, the large-scale study of proteins, offers insights into how nicotinamide riboside affects protein expression and post-translational modifications, which are critical for protein function. While comprehensive proteomics studies on nicotinamide riboside hemisulfate are still emerging, some research provides initial clues.

One study in diet-induced obese mice investigated the impact of NR supplementation on the skeletal muscle acetyl-proteome. nih.govebi.ac.uk The acetylation of proteins is a key post-translational modification regulated by NAD+-dependent enzymes called sirtuins. Contrary to expectations that an increase in NAD+ would lead to widespread changes in protein acetylation, this study found little evidence that NR supplementation remodeled the skeletal muscle acetyl-proteome. nih.govebi.ac.uk

In contrast, a study on a mouse model of amyotrophic lateral sclerosis (ALS) found that NR treatment led to an increase in the levels of proteins related to the mitochondrial unfolded protein response (UPRmt) in the brain. nih.gov The UPRmt is a stress response pathway that helps maintain mitochondrial protein homeostasis. The administration of NR was also found to promote the clearance of mutant huntingtin protein aggregates in a mouse model of Huntington's disease, suggesting an effect on protein quality control pathways. nih.gov

While direct, large-scale proteomics data on healthy human subjects following NR supplementation is limited, the existing animal studies suggest that the effects of NR on the proteome may be context-dependent, influencing specific pathways like mitochondrial stress responses and protein quality control rather than causing global shifts in protein acetylation.

| Study Focus | Model System | Key Proteomic-Related Findings |

| Diet-Induced Obesity | Mice (Skeletal Muscle) | No significant remodeling of the acetyl-proteome. nih.govebi.ac.uk |

| Amyotrophic Lateral Sclerosis (ALS) | Mice (Brain) | Increased levels of UPRmt related proteins. nih.gov |

| Huntington's Disease | Mice (Brain) | Promoted clearance of mutant huntingtin protein aggregates. nih.gov |

Metabolomics Profiling for Intracellular and Extracellular Metabolic Signatures

Metabolomics, the systematic study of the unique chemical fingerprints that specific cellular processes leave behind, has been instrumental in elucidating the metabolic fate and impact of nicotinamide riboside. These studies analyze the changes in small molecule metabolites in cells, tissues, and biofluids following NR supplementation.

A cornerstone study in aged men demonstrated that oral NR supplementation significantly augments the NAD+ metabolome in skeletal muscle. nih.govntu.ac.ukresearchgate.netnih.govbiorxiv.orgbirmingham.ac.ukfao.org Using targeted liquid chromatography-mass spectrometry (LC-MS), researchers observed a significant increase in the concentration of NAD+ and its related metabolites in muscle tissue. nih.gov Notably, there was a marked increase in nicotinic acid adenine (B156593) dinucleotide (NAAD), a metabolite not previously thought to be a major product of the NR pathway to NAD+. nih.govresearchgate.net The study also detected an increase in nicotinamide (NAM) clearance products in urine, indicating that the supplemented NR was being processed through the NAD+ metabolic network. nih.gov

In a study on nonalcoholic fatty liver disease in mice, metabolome analysis revealed that NR supplementation altered the content of several fatty acids. nih.gov Specifically, it led to an increase in the levels of saturated fatty acids like palmitic acid and stearic acid, as well as polyunsaturated fatty acids such as linoleic acid and eicosapentaenoic acid. nih.gov

These findings from metabolomics studies provide a detailed picture of how nicotinamide riboside supplementation directly impacts the NAD+ metabolic network and connected pathways.

| Metabolite | Tissue/Fluid | Change with NR Supplementation |

| NAD+ | Skeletal Muscle | Increased nih.gov |

| Nicotinic Acid Adenine Dinucleotide (NAAD) | Skeletal Muscle | Increased nih.govresearchgate.net |

| Nicotinamide (NAM) | Plasma | Increased nih.gov |

| N1-methyl-2-pyridone-5-carboxamide (Me-2py) | Muscle | Increased nih.gov |

| N1-methyl-4-pyridone-5-carboxamide (Me-4py) | Muscle | Increased nih.gov |

| Palmitic Acid | Liver (in NAFLD mice) | Increased nih.gov |

| Stearic Acid | Liver (in NAFLD mice) | Increased nih.gov |

| Linoleic Acid | Liver (in NAFLD mice) | Increased nih.gov |